

physical properties of 4,5-Dibromopyridazin-3(2h)-one

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Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

Cat. No.: B1296910

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An In-depth Technical Guide to the Physical Properties of 4,5-Dibromopyridazin-3(2H)-one

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physicochemical properties of key intermediates is paramount. **4,5-Dibromopyridazin-3(2H)-one** (CAS No: 5788-58-9) is a significant heterocyclic compound, primarily utilized as a versatile building block in the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring two bromine atoms on the pyridazinone core, imparts specific reactivity that is valuable for creating novel compounds, particularly in the development of anti-inflammatory and antimicrobial agents.[1][2] This guide provides a detailed overview of its core physical properties, supported by available experimental data and methodologies.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of **4,5-Dibromopyridazin-3(2H)-one**. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	5788-58-9	[1][3][4]
Molecular Formula	C ₄ H ₂ Br ₂ N ₂ O	[1][4][5]
Molecular Weight	253.88 g/mol	[1][6][7]
Appearance	Solid, Powder to Crystal, Orange to brown Powder	[3][4][8]
Melting Point	231-233 °C ~220°C (decomposition) 218°C (in acetic acid)	[1][3][6][8][9]
Boiling Point	365.6 °C at 760 mmHg	[1]
Density	2.53 g/cm ³	[1][3][8]
Flash Point	174.9 °C	[1]
pKa (Predicted)	8.39 ± 0.60	[1]
Storage Temperature	Room Temperature, Keep in dark place, Sealed in dry	[1]
Purity (Assay)	≥97.5% - 98%	[4]
InChI Key	AGLQURQNVJVJNB- UHFFFAOYSA-N	[4][5][6]
Canonical SMILES	C1=NNC(=O)C(=C1Br)Br	[4][6]
Spectral Data	IR and Mass Spectrometry (EI) data available via NIST	[5][10]

Experimental Protocols: Synthesis

While specific, detailed protocols for the industrial synthesis of **4,5-Dibromopyridazin-3(2H)-one** are proprietary, a general methodology for the synthesis of related 4,5-dihalopyridazin-3(2H)-ones can be derived from the scientific literature. An eco-friendly and efficient synthesis has been developed using aromatic sulfonyl hydrazides and mucohalic acids (dihalo-malealdehydic acids) as precursors.[11]

General Procedure for Synthesis of 2-Aryl-4,5-dihalopyridazin-3(2H)-ones:

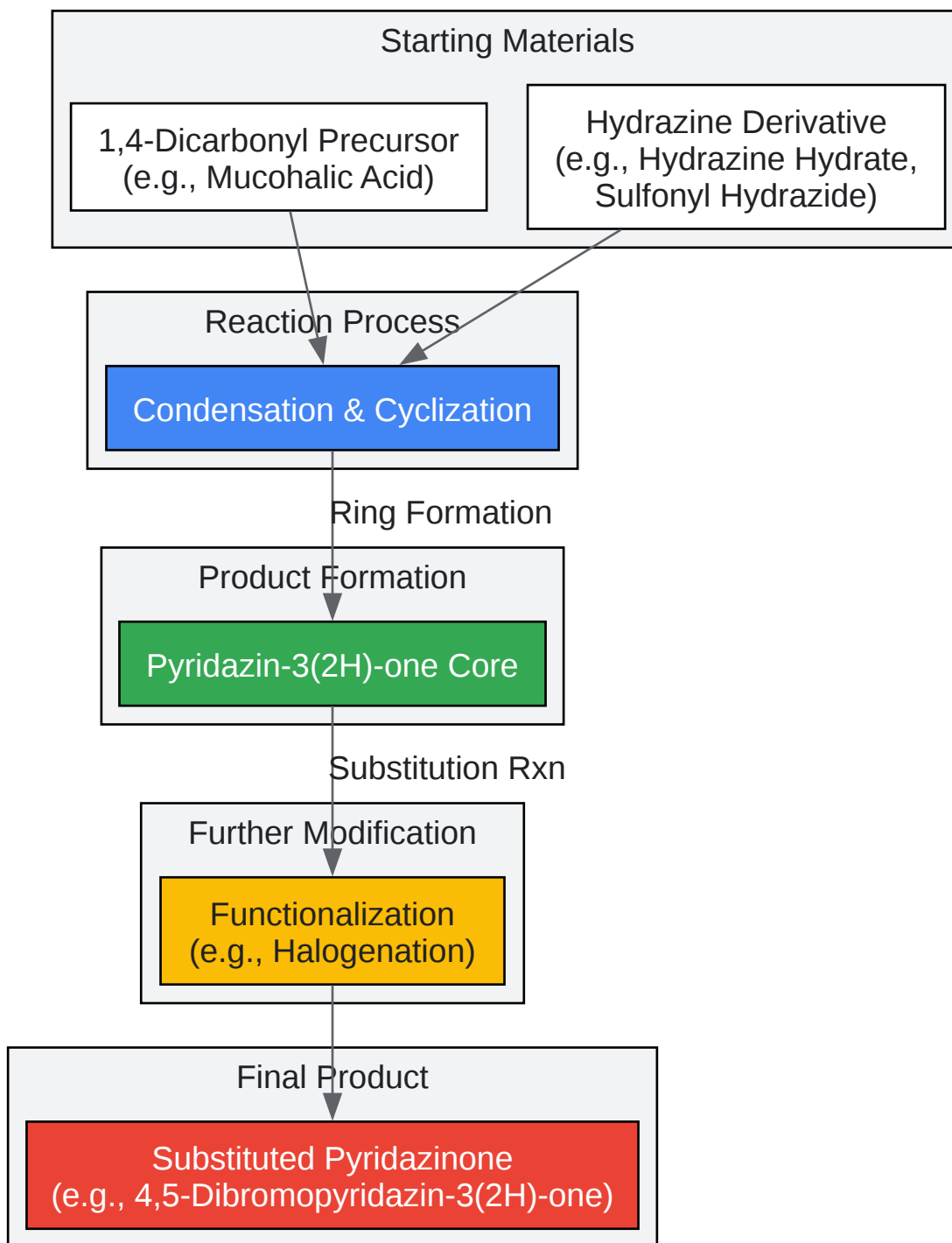
- **Reactant Mixture:** A mixture of an appropriate mucohalic acid (1.0 mmol), an aromatic sulfonyl hydrazide (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol) is prepared in ethanol (5 mL).
- **Reaction Condition:** The mixture is stirred and heated under reflux.
- **Monitoring:** The progress of the reaction is monitored using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- **Purification:** The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4,5-dihalopyridazin-3(2H)-one.[\[11\]](#)

This facile strategy involves the formation of two C-N bonds and the heterocyclic ring in a straightforward manner.[\[11\]](#)

Logical Workflow: Synthesis of Pyridazinone Derivatives

The synthesis of pyridazinone-based compounds often follows a logical workflow starting from acyclic precursors. The diagram below illustrates a generalized pathway for the formation of a pyridazinone ring, a core structure in many biologically active molecules. This process typically involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as mucohalic acid) with a hydrazine derivative.

Generalized Synthetic Workflow for Pyridazinone Derivatives



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Caption: Generalized synthetic workflow for pyridazinone derivatives.

This technical guide consolidates the essential physical properties and synthetic context for **4,5-Dibromopyridazin-3(2H)-one**, providing a valuable resource for researchers and developers in the chemical and pharmaceutical sciences.

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